Penigequinolone A

Übersicht

Beschreibung

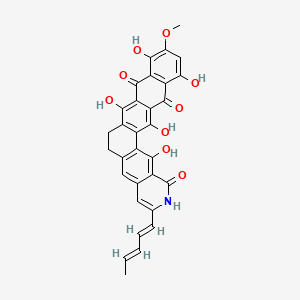

Penigequinolone A is an alkaloid isolated from the fungus Penicillium simplicissimum. This compound has garnered attention due to its unique biological activities, including its nematicidal properties and its ability to promote root growth in rice seedlings .

Wissenschaftliche Forschungsanwendungen

Penigequinolon A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Chinolonderivaten zu untersuchen.

Biologie: Seine nematoziden Eigenschaften machen es zu einem wertvollen Werkzeug für die Untersuchung der Nematodenbiologie und die Entwicklung von Nematodenkontrollstrategien.

Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere bei der Behandlung von parasitären Infektionen.

Industrie: Penigequinolon A wird in der Landwirtschaft eingesetzt, um das Wurzelwachstum von Nutzpflanzen zu fördern und so Ertrag und Widerstandsfähigkeit zu verbessern

5. Wirkmechanismus

Der Wirkmechanismus von Penigequinolon A beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Nematoden und Pflanzen. In Nematoden stört es zelluläre Prozesse und führt zu deren Tod. In Pflanzen fördert es das Wurzelwachstum durch Modulation hormoneller Pfade und Steigerung der Nährstoffaufnahme .

Wirkmechanismus

Target of Action

Penigequinolone A is an alkaloid isolated from the fungus Penicillium It has been found to be lethal to Pelegans at concentrations up to 1000 mg/L . This suggests that P. penetrans may be a primary target of this compound.

Mode of Action

It is known that many quinolones and quinolone derivatives act by converting their targets, such as gyrase and topoisomerase iv, into toxic enzymes that fragment the bacterial chromosome

Biochemical Pathways

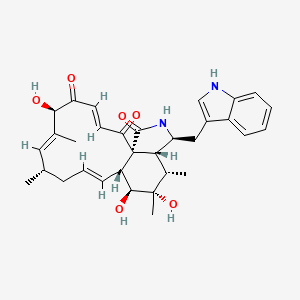

The biosynthesis of this compound involves several unique mechanisms, including a highly unconventional dehydrogenation-mediated elongation of a prenyl chain and subsequent cationic epoxide rearrangements of the hydroxylated prenyl chain . These processes generate structurally diverse side chain groups onto the viridicatin scaffold of the compound . The non-heme α-ketoglutarate-dependent dioxygenase AsqJ performs a sequential iron-catalyzed desaturation and epoxidation of cyclopeptins to produce cyclopenins, the key intermediate in the formation of the 6,6-quinolone viridicatin scaffold .

Pharmacokinetics

penetrans at a concentration of 100 mg/L This suggests that the compound may have good bioavailability

Result of Action

In addition to its lethal effect on P. penetrans, this compound has been found to accelerate the root growth of rice seedlings in a dose-dependent manner . This suggests that the compound may have potential applications in agriculture.

Biochemische Analyse

Biochemical Properties

Penigequinolone A plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is an alkaloid that exhibits nematicidal activity, meaning it can kill nematodes. The compound is lethal to P. penetrans at a concentration of 100 mg/L but does not affect C. elegans at concentrations up to 1000 mg/L . This compound interacts with enzymes involved in the biosynthesis of quinolone alkaloids, such as nonribosomal peptide synthetases (NRPS) and α-ketoglutarate-dependent dioxygenases . These interactions are crucial for the formation of the quinolone scaffold, which is a key structural component of this compound.

Cellular Effects

This compound influences various cellular processes and functions. In plant cells, it has been observed to accelerate root growth in rice seedlings, indicating its potential role in promoting plant development

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. The compound binds to and inhibits enzymes involved in the biosynthesis of quinolone alkaloids, such as NRPS and α-ketoglutarate-dependent dioxygenases . These enzymes play a crucial role in the formation of the quinolone scaffold, which is essential for the biological activity of this compound. Additionally, the compound may affect gene expression by modulating the activity of transcription factors and other regulatory proteins. The exact molecular targets and pathways influenced by this compound are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits nematicidal activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to tissues and organs. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of quinolone alkaloids. The compound interacts with enzymes such as NRPS and α-ketoglutarate-dependent dioxygenases, which are essential for the formation of the quinolone scaffold These interactions influence metabolic flux and the levels of various metabolites involved in the biosynthesis pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s poor water solubility suggests that it may rely on transporters or binding proteins to facilitate its movement within cells this compound’s localization and accumulation in specific tissues or cellular compartments can impact its biological activity and effectiveness

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Penigequinolone A involves several steps, starting from simple precursors. The key steps typically include the formation of the quinolone core, followed by the introduction of various functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound is often achieved through fermentation processes using Penicillium simplicissimum. The fermentation conditions, including pH, temperature, and nutrient supply, are carefully controlled to maximize the yield of the compound. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Penigequinolon A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Chinolonkern verändern, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen, typischerweise mit Reagenzien wie Natriumborhydrid, können den Oxidationszustand der Verbindung verändern.

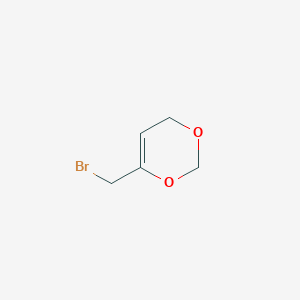

Substitution: Nucleophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen, wobei Reagenzien wie Alkylhalogenide verwendet werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Säurechloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinolonderivaten mit unterschiedlichen funktionellen Gruppen führen, während Substitutionsreaktionen Alkyl- oder Acylgruppen einführen können .

Vergleich Mit ähnlichen Verbindungen

Penigequinolon A kann mit anderen Chinolonderivaten verglichen werden, wie zum Beispiel:

Penigequinolon B: Ein Epimer von Penigequinolon A mit ähnlichen biologischen Aktivitäten, aber unterschiedlicher Stereochemie.

Chinolon: Eine einfachere Verbindung mit einer ähnlichen Kernstruktur, aber ohne die spezifischen funktionellen Gruppen von Penigequinolon A.

Fluorchinolone: Eine Klasse synthetischer Antibiotika mit einem Chinolonkern, die zur Behandlung bakterieller Infektionen verwendet werden.

Penigequinolon A ist einzigartig aufgrund seiner natürlichen Herkunft und seiner spezifischen biologischen Aktivitäten, insbesondere seiner nematoziden Eigenschaften und seiner Fähigkeit, das Pflanzenwachstum zu fördern .

Eigenschaften

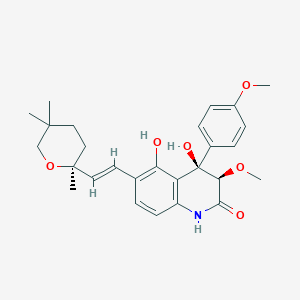

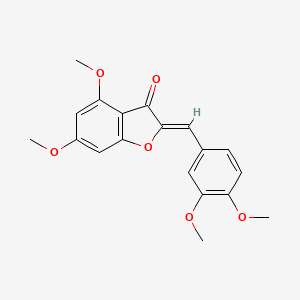

IUPAC Name |

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWJKBJRSZXDIW-WIAMJCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017599 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180045-91-4 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

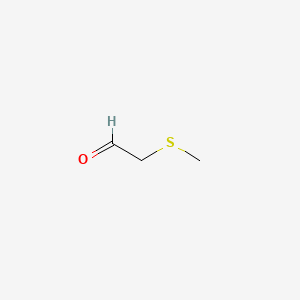

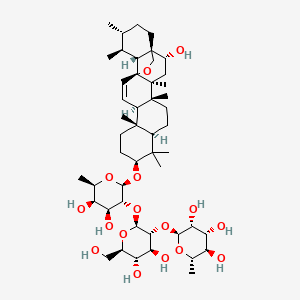

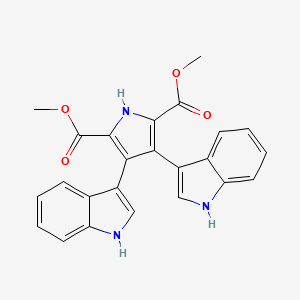

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

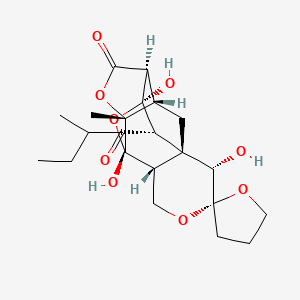

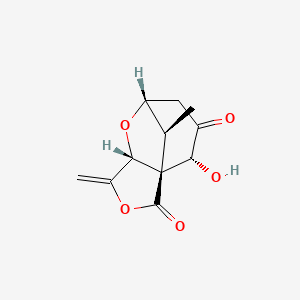

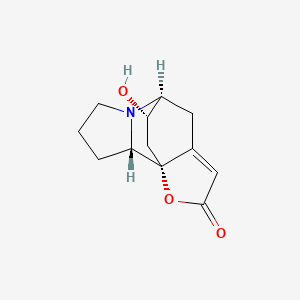

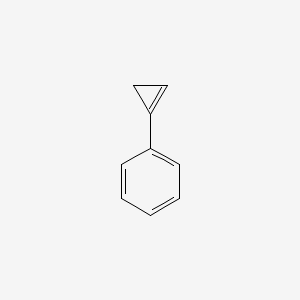

Feasible Synthetic Routes

Q1: What is the origin of Penigequinolone A and what are its known biological activities?

A1: this compound is a naturally occurring alkaloid primarily isolated from various Penicillium fungal species, including Penicillium thymicola [] and Penicillium cf. simplicissimum []. It exhibits potent insecticidal activity and has been investigated for its potential use as a biopesticide [, ]. Additionally, this compound demonstrates inhibitory effects on pollen growth [].

Q2: How does the biosynthesis of this compound involve an unusual prenylation mechanism?

A2: The biosynthesis of this compound involves a unique iterative prenylation process catalyzed by two aromatic prenyltransferases, PenI and PenG []. Initially, PenI catalyzes the Friedel-Crafts alkylation of a quinolone precursor with dimethylallyl diphosphate. This results in the attachment of a five-carbon dimethylallyl group to the quinolone core. Subsequently, a flavin-dependent monooxygenase dehydrogenates the side chain, forming an aryl diene intermediate. PenG then catalyzes a second alkylation of this diene with another molecule of dimethylallyl diphosphate, ultimately leading to the formation of a 10-carbon prenyl group on the quinolone scaffold []. This unusual iterative prenylation mechanism highlights the complexity of natural product biosynthesis and the diverse catalytic capabilities of enzymes involved in these pathways.

Q3: Could you elaborate on the structural characteristics of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do emphasize its unique structural features. The molecule is characterized by a quinolone core scaffold decorated with a highly modified 10-carbon prenyl group []. The exact arrangement and modifications within this prenyl group contribute to the specific biological activity of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate](/img/structure/B1246154.png)

![1-(2-Aminobenzoyl)-3-[4-(5-bromopyrimidin-2-ylsulfanyl)phenyl]urea](/img/structure/B1246177.png)